Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde, followed by cyclization to form the oxazole ring. The final step involves esterification to introduce the butanoate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxazole ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Shares the piperazine ring but lacks the oxazole and butanoate groups.
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a triazole ring and different substituents.
Uniqueness
Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate is unique due to its combination of a piperazine ring, an oxazole ring, and a butanoate ester. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-28-20(26)8-5-9-22-21(27)18-16-29-19(23-18)15-25-12-10-24(11-13-25)14-17-6-3-2-4-7-17/h2-4,6-7,16H,5,8-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQSNVPXDOLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.